![molecular formula C12H13N3O B14412755 1,5-Dimethyl-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 85290-81-9](/img/structure/B14412755.png)
1,5-Dimethyl-N-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
1,5-Dimethyl-N-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, characterized by its unique structure, has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-N-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction conditions often involve basic hydrolysis to yield the corresponding acid, which is then converted to the carboxamide derivative.
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often utilize one-pot multicomponent processes, transition-metal catalyzed reactions, and photoredox reactions . These methods are designed to improve yield, selectivity, and efficiency while minimizing byproducts and waste.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
1,5-Dimethyl-N-phenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylpyrazole: Shares a similar pyrazole core but lacks the carboxamide group.
1,5-Dimethyl-1H-pyrazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-Phenylpyrazole: Contains a phenyl group but differs in the substitution pattern on the pyrazole ring.
Uniqueness
1,5-Dimethyl-N-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85290-81-9 |
---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1,5-dimethyl-N-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-9-11(8-13-15(9)2)12(16)14-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,16) |
InChI Key |
MGGRAOFRAMMBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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